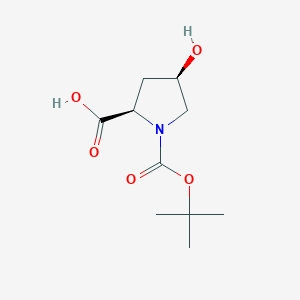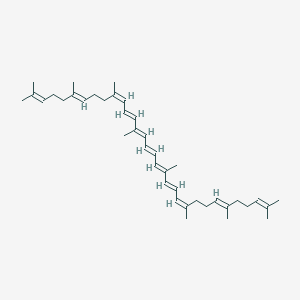
9,9'-Di-cis-zeta-carotene
Descripción general
Descripción
9,9’-Di-cis-zeta-carotene is a type of zeta-carotene, which belongs to the class of organic compounds known as carotenes . These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units . It is considered to be an isoprenoid lipid molecule .
Synthesis Analysis
The synthesis of 9,9’-Di-cis-zeta-carotene involves the activity of the enzyme zeta-carotene desaturase (ZDS), which catalyzes the cis- to trans-conversion of the 15-cis-bond in 9,15,9’-tri-cis-zeta-carotene, the product of phytoene desaturase, to form 9,9’-di-cis-zeta-carotene .Molecular Structure Analysis
The molecular structure of 9,9’-Di-cis-zeta-carotene consists of a 40-carbon basal structure that includes a system of conjugated double bonds . The pattern of these conjugated double bonds determines their light-absorbing properties .Chemical Reactions Analysis
The enzyme 9,9’-di-cis-zeta-carotene desaturase catalyzes the conversion of 9,9’-di-cis-zeta-carotene to 7,9,7’,9’-tetracis-lycopene .Physical And Chemical Properties Analysis
9,9’-Di-cis-zeta-carotene is considered to be practically insoluble in water and is a relatively neutral molecule .Aplicaciones Científicas De Investigación
Carotenoid Biosynthesis in Plants
Carotenoids, including 9,9'-Di-cis-zeta-carotene, play crucial roles in plant biology. A study by Li, Murillo, and Wurtzel (2007) identified the maize Y9 gene, which is essential for the isomerization of 15-cis-zeta-carotene to 9,9'-Di-cis-zeta-carotene. This step is critical in the carotenoid biosynthesis pathway in plants. They discovered that recessive y9 alleles result in the accumulation of 9,15,9'-tri-cis-zeta-carotene in dark plant tissues, contrasting with the accumulation of 9,9'-Di-cis-zeta-carotene in ZDS mutants. This finding underscores the role of 9,9'-Di-cis-zeta-carotene in the carotenoid biosynthesis pathway, highlighting its importance in plant physiology and development (Li, Murillo, & Wurtzel, 2007).
Carotene Desaturation and Isomerization
Breitenbach and Sandmann (2005) explored the role of zeta-carotene cis isomers, including 9,9'-Di-cis-zeta-carotene, as products and substrates in plant carotenoid biosynthesis pathways to lycopene. They found that the desaturation of phytoene to 9,15,9'-tri-cis-zeta-carotene, followed by isomerization to 9,9'-Di-cis-zeta-carotene, is crucial for the production of lycopene, a key carotenoid. This study provides insight into the biochemical processes involving 9,9'-Di-cis-zeta-carotene and its significance in the broader context of carotenoid biosynthesis in plants (Breitenbach & Sandmann, 2005).
Role in Light-Independent Carotenoid Biosynthesis
Proctor et al. (2022) demonstrated the necessity of Zeta-Carotene Isomerase (Z-ISO) for light-independent carotenoid biosynthesis in cyanobacteria. This enzyme catalyzes the conversion of 9,15,9'-tri-cis-zeta-carotene to 9,9'-Di-cis-zeta-carotene, highlighting the importance of 9,9'-Di-cis-zeta-carotene in the carotenoid biosynthesis pathway, especially during periods of darkness. This study extends the relevance of 9,9'-Di-cis-zeta-carotene beyond plants to other photosynthetic organisms, illustrating its fundamental role in carotenoid biosynthesis (Proctor et al., 2022).
Quantification in Biological Samples
Qin et al. (2008) developed a method for quantifying 9-cis beta-carotene and zeta-carotene in biological samples. This method is crucial for understanding the biological activities of carotenoids like 9,9'-Di-cis-zeta-carotene in various biological contexts. Their approach offers a way to measure the concentration of these carotenoids in different samples, contributing to our understanding of their distribution and potential roles in biological systems (Qin et al., 2008).
Direcciones Futuras
The role of zeta-carotene desaturase (ZDS) in the carotenoid biosynthetic pathway has been studied in plants like maize and tomato . These studies imply a potential for ZDS in carotenoid enhancement through genetic engineering of the carotenoid pathway . Further analysis of this new gene-controlled step is critical to understanding regulation of this essential biosynthetic pathway .
Propiedades
IUPAC Name |
(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLELKAFXRPDE-ZURBLSRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030374 | |
| Record name | Zeta-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9,9'-Di-cis-zeta-carotene | |
CAS RN |
72746-33-9 | |
| Record name | ζ-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72746-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | zeta-Carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072746339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeta-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ZETA.-CAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341QZ5N3E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



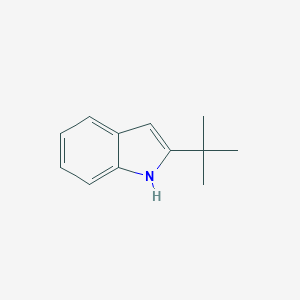
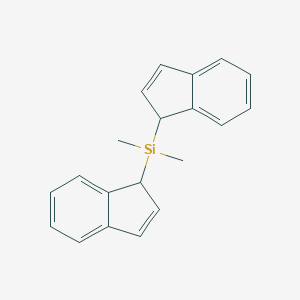
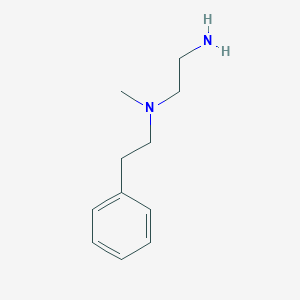
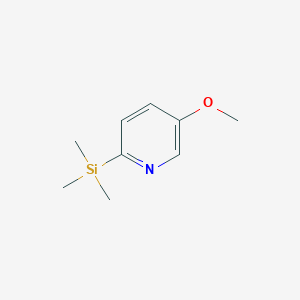
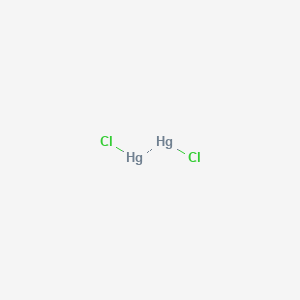
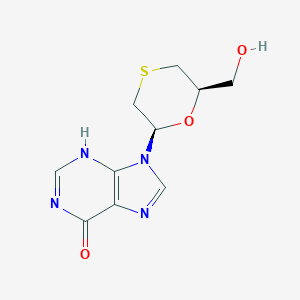
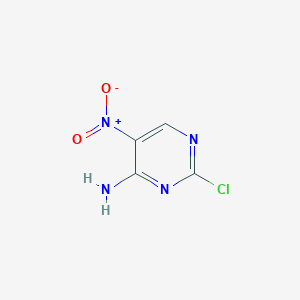

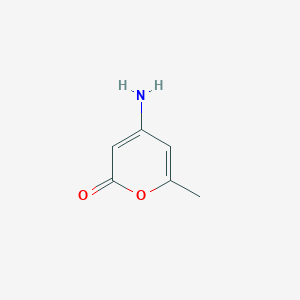
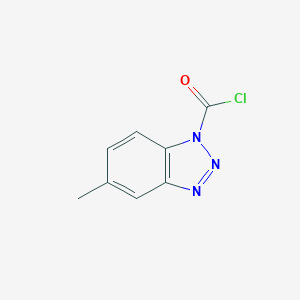
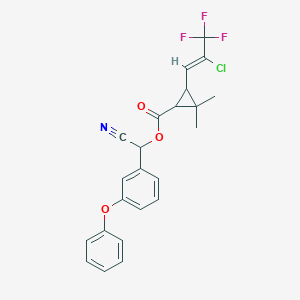
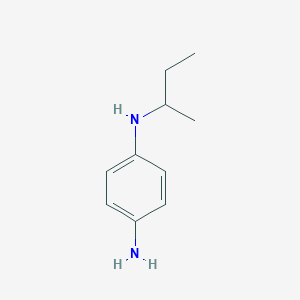
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
